molecular formula C16H11NO3S2 B2382868 (5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 300378-95-4

(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2382868
CAS No.: 300378-95-4
M. Wt: 329.39
InChI Key: DMDKIUWFTZJWTG-ZROIWOOFSA-N
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Description

(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, hydroxyphenyl groups, and a sulfanylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 3-hydroxybenzaldehyde in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. It is studied for its interactions with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry

The compound is also utilized in the industrial sector for the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenethylamine
  • tert-Butylamine

Uniqueness

Compared to similar compounds, (5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone ring and sulfanylidene moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, a derivative of thiazolidinone, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidine derivatives under controlled conditions. The structural formula can be represented as follows:

C14H13NO4S2\text{C}_{14}\text{H}_{13}\text{N}\text{O}_{4}\text{S}_{2}

The compound features a thiazolidinone core with hydroxy and methylidene substituents that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds display potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

CompoundAntimicrobial ActivityTarget Bacteria
This compoundModerateE. coli, S. aureus
2-(Chlorophenyl-imino)thiazolidin-4-oneHighE. coli (88.46%), S. aureus (91.66%)

Antioxidant Activity

Thiazolidinones have also been studied for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

The anticancer potential of thiazolidinones is notable, with various studies indicating that these compounds can inhibit the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest.

  • Case Study : A derivative similar to this compound was tested against HT29 adenocarcinoma cells and demonstrated significant growth inhibition.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. For instance:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell metabolism.
  • Signal Transduction Modulation : The compound can alter signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have employed computational methods to predict the biological activity of thiazolidinone derivatives by analyzing their binding affinities to target proteins.

Table: Computational Predictions

CompoundBinding Affinity (kcal/mol)Target Protein
This compound-9.5CDK1/cyclin B
2-(Chlorophenyl-imino)thiazolidin-4-one-8.7Kinase Inhibitors

Properties

IUPAC Name

(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S2/c18-11-5-3-4-10(8-11)9-14-15(20)17(16(21)22-14)12-6-1-2-7-13(12)19/h1-9,18-19H/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDKIUWFTZJWTG-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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